![molecular formula C12H11NO3S B2603058 (2Z)-2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one CAS No. 416885-36-4](/img/structure/B2603058.png)
(2Z)-2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
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Description
(2Z)-2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one, also known as MTZ, is a thiazolidinone derivative that has gained significant attention in recent years due to its potential therapeutic applications. MTZ is a heterocyclic compound with a molecular formula of C12H11NO3S and a molecular weight of 253.29 g/mol.
Scientific Research Applications
Biological Potential and Synthetic Development
The 1,3-thiazolidin-4-one nucleus and its analogues, like glitazones and rhodanines, have been recognized for their pharmacological importance. They feature prominently in commercial pharmaceuticals and are considered promising for future medicinal chemistry applications due to their potential activities against various diseases. The synthesis of these compounds dates back to the mid-nineteenth century, with advancements in synthetic methodologies including green chemistry approaches being developed to obtain these nuclei. These compounds demonstrate a broad spectrum of biological activities, underscoring their potential in drug development (Santos, Jones, & Silva, 2018).
Recent Biological Activities
Recent studies on thiazolidin-4-ones highlight their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity has been a subject of considerable research interest. This indicates that thiazolidin-4-ones can be optimized to function as more efficient drug agents, showcasing their versatility in drug design (Mech, Kurowska, & Trotsko, 2021).
Anticancer Profile and Molecular Targets
The anticancer features of thiazolidin-4-ones, particularly rhodanine derivatives, have been extensively studied. The structure–activity relationship (SAR) of these derivatives and their molecular targets have been analyzed, offering insights beneficial for designing new, effective small molecules with anticancer potential (Szczepański, Tuszewska, & Trotsko, 2022).
Green Synthesis and Biological Evaluation
The focus on green synthesis methodologies for thiazolidin-4-ones is a testament to the shift towards environmentally friendly chemical synthesis. These methods not only provide a sustainable approach to compound synthesis but also enhance the biological efficacy of the resulting compounds. Studies evaluating their antimicrobial, anticancer, and other biological activities further validate their therapeutic potential (JacqulineRosy, SoniaJas, Santhanalakshmi, & Muthukumar, 2019).
properties
IUPAC Name |
(2Z)-2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-16-9-4-2-8(3-5-9)10(14)6-12-13-11(15)7-17-12/h2-6H,7H2,1H3,(H,13,15)/b12-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDRCSXDLFLEDJ-SDQBBNPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C2NC(=O)CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\2/NC(=O)CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one |
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